

The Discovery and Enduring Chemistry of Bromine Oxyanions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemistry of bromine oxyanions: hypobromite (BrO^-), bromite (BrO_2^-), bromate (BrO_3^-), and perbromate (BrO_4^-). From the serendipitous discovery of bromine in the early 19th century to the challenging synthesis of the perbromate ion, this document details the key scientific milestones and experimental methodologies. It serves as a core reference for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the synthesis of these reactive species, a summary of their quantitative properties, and a visual representation of their interconversion pathways.

Introduction: The Dawn of a New Halogen

The story of bromine oxyanions begins with the discovery of elemental bromine itself, a tale of independent discovery by two chemists in the 1820s. In 1825, German chemist Carl Jacob Löwig isolated a reddish-brown liquid from the mineral water of his hometown, Bad Kreuznach, by treating the salt solution with chlorine and extracting the product with diethyl ether.^{[1][2]} Concurrently, and publishing first in 1826, French chemist Antoine Jérôme Balard isolated the same substance from the ash of seaweed found in the salt marshes of Montpellier.^{[1][3]} Balard initially named the new element "muride," derived from the Latin word muria for brine, but the French Academy of Sciences, noting its pungent odor, suggested the name "bromine," from the Greek word brômos, meaning "stench."^[4]

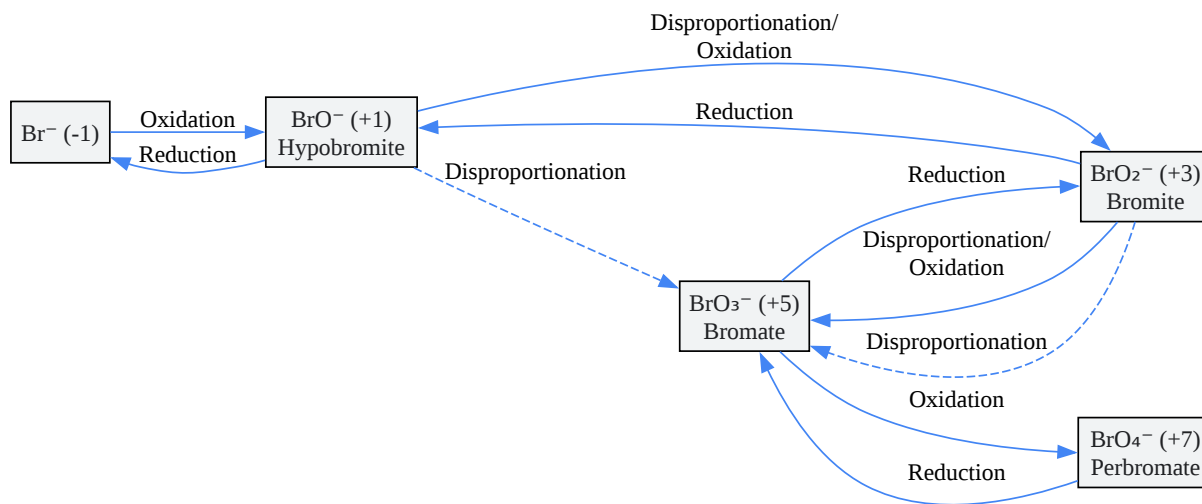
The reactivity of this new halogen quickly led to the exploration of its compounds, including its oxygen-containing anions. These oxyanions, spanning oxidation states from +1 to +7, exhibit a rich and complex chemistry, characterized by their roles as powerful oxidizing agents and their participation in disproportionation and comproportionation reactions. Their unique properties have led to their application in various fields, from organic synthesis and water treatment to analytical chemistry. This guide delves into the historical context and the technical details of each of these important chemical species.

The Bromine Oxyanion Family: A Chemical Overview

The bromine oxyanions are a series of anions with the general formula BrO_x^- , where x ranges from 1 to 4. The oxidation state of the central bromine atom determines the identity and properties of the oxyanion.

- **Hypobromite** (BrO^-): Bromine in the +1 oxidation state. It is a strong oxidizing agent and the active component of bromine-based bleaches.
- **Bromite** (BrO_2^-): Bromine in the +3 oxidation state. It is an unstable and less common oxyanion.
- **Bromate** (BrO_3^-): Bromine in the +5 oxidation state. It is a more stable and widely used oxidizing agent.
- **Perbromate** (BrO_4^-): Bromine in the +7 oxidation state. It is a powerful oxidizing agent, though kinetically sluggish, and was notoriously difficult to synthesize.

The interconversion of these oxyanions is a key aspect of their chemistry, often involving pH-dependent disproportionation reactions.



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Interconversion pathways of bromine oxyanions.

Quantitative Data Summary

The following tables summarize key quantitative data for the bromine oxyanions. Note that a complete and consistent set of thermodynamic data for all species is not readily available in the literature.

Table 1: Thermodynamic Properties of Bromine Oxyanions (Aqueous, 298.15 K)

Species	Formula	Standard Enthalpy of Formation (ΔH_f°) (kJ/mol)	Standard Gibbs Free Energy of Formation (ΔG_f°) (kJ/mol)	Standard Molar Entropy (S°) (J/mol·K)
Bromide	Br^-	-121.55	-104.0	82.4
Hypobromite	BrO^-	-94.1	-32.2	42
Bromite	BrO_2^-	-67	12	105
Bromate	BrO_3^-	-67.8	19.8	162
Perbromate	BrO_4^-	19.7	120.6	197

Table 2: Standard Reduction Potentials in Acidic and Basic Solutions

Half-Reaction	E° (V) (Acidic Solution)	Half-Reaction	E° (V) (Basic Solution)
$\text{Br}_2 + 2\text{e}^- \rightleftharpoons 2\text{Br}^-$	+1.066	$\text{Br}_2 + 2\text{e}^- \rightleftharpoons 2\text{Br}^-$	+1.066
$\text{HBrO} + \text{H}^+ + 2\text{e}^- \rightleftharpoons \text{Br}^- + \text{H}_2\text{O}$	+1.34	$\text{BrO}^- + \text{H}_2\text{O} + 2\text{e}^- \rightleftharpoons \text{Br}^- + 2\text{OH}^-$	+0.76
$\text{BrO}_3^- + 6\text{H}^+ + 6\text{e}^- \rightleftharpoons \text{Br}^- + 3\text{H}_2\text{O}$	+1.44	$\text{BrO}_3^- + 3\text{H}_2\text{O} + 6\text{e}^- \rightleftharpoons \text{Br}^- + 6\text{OH}^-$	+0.61
$\text{BrO}_3^- + 6\text{H}^+ + 5\text{e}^- \rightleftharpoons \frac{1}{2}\text{Br}_2 + 3\text{H}_2\text{O}$	+1.52		
$\text{BrO}_4^- + 2\text{H}^+ + 2\text{e}^- \rightleftharpoons \text{BrO}_3^- + \text{H}_2\text{O}$	+1.76	$\text{BrO}_4^- + \text{H}_2\text{O} + 2\text{e}^- \rightleftharpoons \text{BrO}_3^- + 2\text{OH}^-$	+0.89

Experimental Protocols

Synthesis of Sodium Hypobromite (In Situ)

Sodium hypobromite is often prepared in situ for immediate use in organic synthesis due to its instability.[5]

Reaction:

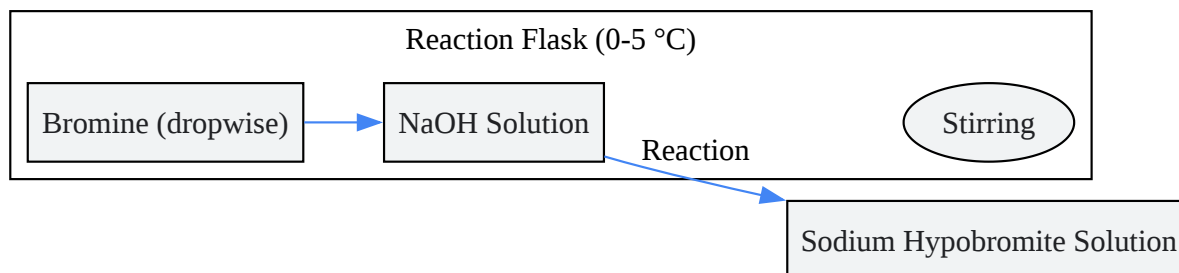


Materials:

- Sodium hydroxide (NaOH)
- Liquid bromine (Br₂)
- Distilled water
- Ice-salt bath
- Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

Procedure:

- Prepare a solution of sodium hydroxide (40 mmol) in water (50 mL) in the three-necked flask.
- Cool the solution to 0 °C in an ice-salt bath.[5]
- Slowly add bromine (11 mmol) dropwise to the cold, stirred NaOH solution.[5]
- Maintain the temperature below 5 °C during the addition.[5]
- The resulting pale yellow solution of sodium hypobromite is ready for use.



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Workflow for the in situ synthesis of sodium hypobromite.

Synthesis of Sodium Bromite

The synthesis of sodium **bromite** is more complex and involves the disproportionation of sodium hypobromite under controlled conditions.

Reaction:



Materials:

- 15% Sodium hydroxide solution
- Liquid bromine
- Reaction kettle with stirring and temperature control

Procedure:

- Into a reaction kettle, place 1000 kg of a 15% sodium hydroxide aqueous solution.
- While stirring and maintaining a temperature of 10°C, slowly add 100 kg of bromine dropwise over a period of 8 hours.
- After the addition is complete, continue to stir the mixture at 10°C for an additional 2 hours.
- Stop stirring and allow the mixture to stand for 6-8 hours.
- Filter the resulting solution to obtain the aqueous sodium **bromite** product.[\[1\]](#)

Synthesis of Potassium Bromate

Potassium bromate can be synthesized by the disproportionation of potassium hypobromite, which is formed by the reaction of bromine with potassium hydroxide.[\[6\]](#)[\[7\]](#)

Reaction:

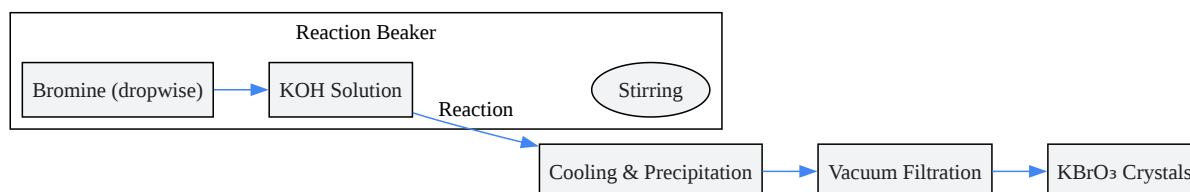


Materials:

- Potassium hydroxide (KOH)
- Liquid bromine (Br_2)
- Distilled water
- Beaker, addition funnel, and magnetic stirrer

Procedure:

- Dissolve 5 g of potassium hydroxide in a minimal amount of water (approximately 15 mL) in a beaker. Note that this dissolution is exothermic.[7]
- Place 7 mL of liquid bromine in an addition funnel.[7]
- Slowly add the bromine dropwise to the stirred potassium hydroxide solution. The reaction is exothermic.[7]
- Continue adding bromine until the solution turns a dark orange color, indicating that all the hydroxide has been consumed.[7]
- Allow the solution to cool. Potassium bromate, being less soluble than potassium bromide, will precipitate out of the solution.
- Isolate the potassium bromate crystals by vacuum filtration.
- The crystals can be further purified by recrystallization from hot water.



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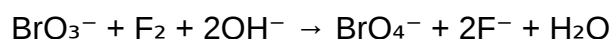
Workflow for the synthesis of potassium bromate.

The Challenge of Perbromate Synthesis: The Work of Evan H. Appelman

For many years, the existence of the perbromate ion was questioned, as all attempts at its synthesis failed. It was not until 1968 that Evan H. Appelman successfully synthesized perbromate salts.[6][8] The initial synthesis involved a hot atom process, specifically the beta decay of radioactive selenium-83 in a selenate salt.[8]

A more practical, albeit still challenging, chemical synthesis was subsequently developed by Appelman, involving the oxidation of bromate with elemental fluorine in an alkaline solution.

Reaction:



General Procedure (based on Appelman's work):

- A solution of sodium bromate is made strongly alkaline with sodium hydroxide.
- Elemental fluorine gas is bubbled through the cold solution.
- The reaction is sensitive and requires careful control of temperature and flow rate of fluorine.
- The perbromate product is then isolated from the reaction mixture.

A more recent and efficient synthesis was reported in 2011, involving the reaction of hypobromite and bromate ions in an alkaline sodium hypobromite solution.[9][10]

Conclusion

The discovery of bromine and its oxyanions has opened up a rich field of chemical research and application. From their fundamental roles in disproportionation reactions to their use as powerful oxidizing agents in synthesis and disinfection, these species continue to be of significant interest to the scientific community. This technical guide has provided a historical

context, detailed experimental protocols, and a summary of the quantitative properties of hypobromite, bromite, bromate, and perbromate. It is intended to serve as a valuable resource for researchers and professionals working with these fascinating and reactive chemical entities.

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- To cite this document: BenchChem. [The Discovery and Enduring Chemistry of Bromine Oxyanions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237846#discovery-and-history-of-bromine-oxyanions]

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